molecular formula C20H22ClN3O2S B10946491 N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

Cat. No.: B10946491
M. Wt: 403.9 g/mol
InChI Key: UTBQJVCDDSOUDE-UHFFFAOYSA-N
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Description

N-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 3-chlorobenzyl bromide with a pyrazole derivative under nucleophilic substitution conditions. The reaction is usually carried out in a suitable solvent at a controlled temperature to ensure the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

N-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2,5-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)cyclopropanamine
  • N-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzamide

Uniqueness

Its combination of a pyrazole ring with a chlorobenzyl group and a benzenesulfonamide moiety makes it a versatile compound for various scientific and industrial uses.

Properties

Molecular Formula

C20H22ClN3O2S

Molecular Weight

403.9 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H22ClN3O2S/c1-13-8-9-14(2)19(10-13)27(25,26)23-20-15(3)22-24(16(20)4)12-17-6-5-7-18(21)11-17/h5-11,23H,12H2,1-4H3

InChI Key

UTBQJVCDDSOUDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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